molecular formula C6H7BrN2O B7963616 (6-Amino-3-bromopyridin-2-yl)methanol

(6-Amino-3-bromopyridin-2-yl)methanol

Cat. No.: B7963616
M. Wt: 203.04 g/mol
InChI Key: NSSVQRDINDKZHK-UHFFFAOYSA-N
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Description

“(6-Amino-3-bromopyridin-2-yl)methanol” is a pyridine derivative characterized by a hydroxylmethyl group (-CH₂OH) at position 2, a bromine atom at position 3, and an amino group (-NH₂) at position 6 of the pyridine ring. The amino group confers nucleophilicity and hydrogen-bonding capacity, while the bromine atom provides a site for further functionalization via cross-coupling reactions. The methanol group enhances solubility in polar solvents compared to non-hydroxylated analogs.

Properties

IUPAC Name

(6-amino-3-bromopyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSVQRDINDKZHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-3-bromopyridin-2-yl)methanol typically involves the bromination of 2-aminopyridine followed by a hydroxymethylation reaction. One common method involves the use of bromine and a suitable solvent to introduce the bromine atom at the 3-position of the pyridine ring. This is followed by a reaction with formaldehyde to introduce the hydroxymethyl group at the 2-position .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(6-Amino-3-bromopyridin-2-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Amino-3-bromopyridin-2-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (6-Amino-3-bromopyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The amino group at the 6-position and the bromine atom at the 3-position allow it to participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The hydroxymethyl group at the 2-position can also participate in hydrogen bonding, further enhancing its binding properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related pyridine derivatives share core substitution patterns but differ in functional groups, substituent positions, or side-chain modifications. Below is a comparative analysis based on structural features, similarity metrics, and inferred reactivity (Table 1).

Table 1: Structural Comparison of “(6-Amino-3-bromopyridin-2-yl)methanol” with Analogous Compounds

Compound Name Substituents (Positions) Similarity Score* CAS Number Key Differences vs. Target Compound
(6-Bromo-5-methoxypyridin-2-yl)methanol Br (6), OCH₃ (5), CH₂OH (2) N/A Not provided Methoxy instead of amino; Br at position 6
2-(6-Bromopyridin-2-yl)ethanol Br (6), CH₂CH₂OH (2) 0.80 55483-88-0 Ethanol chain instead of methanol; no amino
(2,6-Dibromopyridin-3-yl)methanol Br (2,6), CH₂OH (3) 0.80 656827-76-8 Dibromo substitution; CH₂OH at position 3
3-(6-Bromopyridin-3-yl)propan-1-ol Br (6), CH₂CH₂CH₂OH (3) 0.79 1802489-60-6 Propanol chain at position 3; no amino
(6-Bromo-2-methoxypyridin-3-yl)methanol Br (6), OCH₃ (2), CH₂OH (3) 0.76 Not provided Methoxy at position 2; CH₂OH at position 3

*Similarity scores (0–1 scale) derived from structural alignment algorithms (e.g., Tanimoto index) .

Key Findings:

Positional shifts of bromine or hydroxyl groups significantly alter electronic properties and steric interactions.

Functional Group Impact: Amino vs. Methoxy: The amino group’s electron-donating nature increases the pyridine ring’s basicity compared to methoxy-containing analogs, influencing reactivity in nucleophilic substitutions or metal-catalyzed couplings. Hydroxyl Chain Length: Ethanol or propanol derivatives (e.g., “2-(6-Bromopyridin-2-yl)ethanol”) exhibit lower polarity and higher lipophilicity than the methanol analog, affecting solubility and pharmacokinetic profiles .

Reactivity and Synthetic Utility: Bromine at position 3 in the target compound offers a distinct site for Suzuki or Ullmann couplings compared to dibrominated analogs (e.g., “(2,6-Dibromopyridin-3-yl)methanol”), which may undergo competitive reactions at multiple sites . The absence of amino groups in most analogs limits their utility in coordination chemistry or as hydrogen-bond donors in supramolecular assemblies.

Biological Activity

(6-Amino-3-bromopyridin-2-yl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy in various applications.

The synthesis of this compound typically involves:

  • Bromination of 2-aminopyridine : This introduces a bromine atom at the 3-position of the pyridine ring.
  • Hydroxymethylation : The subsequent reaction with formaldehyde introduces a hydroxymethyl group at the 2-position.

The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which enhance its versatility in biological applications.

The biological activity of this compound is attributed to its structural features:

  • The amino group at the 6-position and the bromine atom at the 3-position facilitate hydrogen bonding and halogen bonding interactions.
  • The hydroxymethyl group at the 2-position further enhances binding affinity to target enzymes or receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) values demonstrate effectiveness against various bacterial strains. For example, it has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial StrainMIC (μg/mL)
Staphylococcus aureus<100
Escherichia coli<125
Pseudomonas aeruginosa<150

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents .

Antiviral Activity

Preliminary studies have also indicated potential antiviral properties. The compound's ability to interfere with viral replication pathways remains an area of ongoing research. Its structural characteristics may allow it to inhibit viral enzymes effectively.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluated the antibacterial activity of several pyridine derivatives, including this compound. Results showed that it significantly inhibited bacterial growth, with specific attention to its mechanism involving disruption of bacterial cell wall synthesis .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on HeLa cells demonstrated that this compound induced apoptosis in a concentration-dependent manner. Flow cytometry analysis revealed increased activation of caspases, suggesting a pro-apoptotic mechanism that could be leveraged for cancer therapeutics .

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